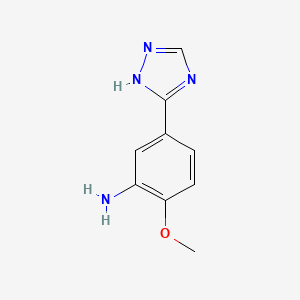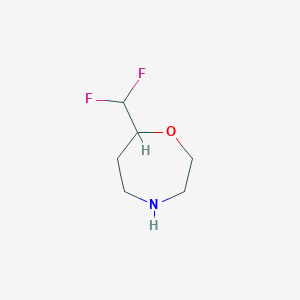
7-(Difluoromethyl)-1,4-oxazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Difluoromethyl)-1,4-oxazepane is a heterocyclic compound that features a seven-membered ring containing both oxygen and nitrogen atoms, with a difluoromethyl group attached to the ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of pre-formed oxazepane rings using difluoromethylating agents such as chlorodifluoromethane (CHF2Cl) in the presence of strong bases . Another approach involves the cyclization of difluoromethyl-substituted precursors under acidic or basic conditions to form the oxazepane ring .
Industrial Production Methods
Industrial production of 7-(Difluoromethyl)-1,4-oxazepane may utilize continuous flow processes to enhance efficiency and scalability. For example, the use of fluoroform (CHF3) in continuous flow difluoromethylation reactions has been reported to provide high yields and atom economy . This method is particularly advantageous for large-scale production due to its cost-effectiveness and environmental benefits.
化学反応の分析
Types of Reactions
7-(Difluoromethyl)-1,4-oxazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazepane derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxazepane ring into more saturated derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and organometallic compounds (Grignard reagents) are employed for substitution reactions.
Major Products
The major products formed from these reactions include various oxazepane derivatives with modified functional groups, which can be further utilized in the synthesis of complex molecules for pharmaceutical applications .
科学的研究の応用
7-(Difluoromethyl)-1,4-oxazepane has a wide range of applications in scientific research:
作用機序
The mechanism of action of 7-(Difluoromethyl)-1,4-oxazepane involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to inhibition or modulation of their activity . This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
類似化合物との比較
Similar Compounds
5-Difluoromethyl-1,4-oxazepane: Similar in structure but with the difluoromethyl group at a different position, affecting its reactivity and biological activity.
7-Difluoromethylpyrazolo[1,5-a]pyrimidine: Another difluoromethylated heterocycle with distinct pharmacological properties.
Uniqueness
7-(Difluoromethyl)-1,4-oxazepane is unique due to its specific ring structure and the position of the difluoromethyl group, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes .
特性
分子式 |
C6H11F2NO |
|---|---|
分子量 |
151.15 g/mol |
IUPAC名 |
7-(difluoromethyl)-1,4-oxazepane |
InChI |
InChI=1S/C6H11F2NO/c7-6(8)5-1-2-9-3-4-10-5/h5-6,9H,1-4H2 |
InChIキー |
BPFDCJUMTPFAQM-UHFFFAOYSA-N |
正規SMILES |
C1CNCCOC1C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


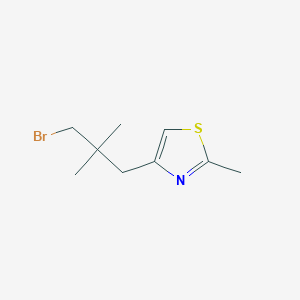
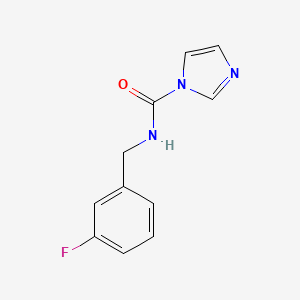
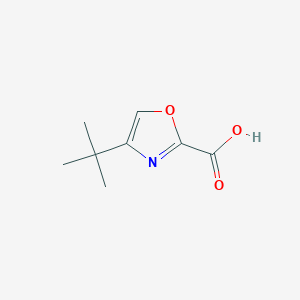
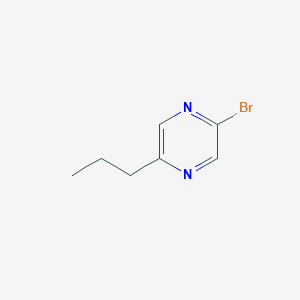

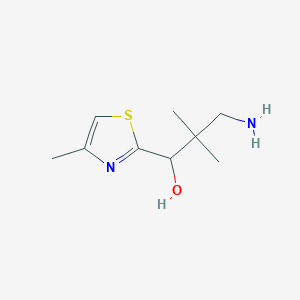
![3-[(1S,2S,3S)-2-amino-3-(trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B13181107.png)
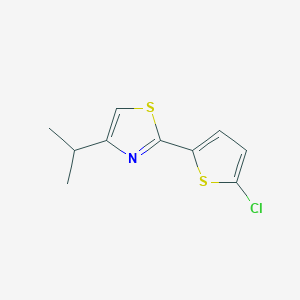
![2-[5-(4-Formylphenyl)furan-2-yl]acetic acid](/img/structure/B13181128.png)
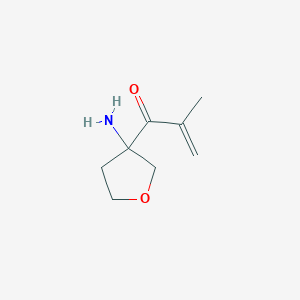


![(2E)-3-[3-ethoxy-4-(pyridin-4-ylmethoxy)phenyl]acrylic acid](/img/structure/B13181164.png)
